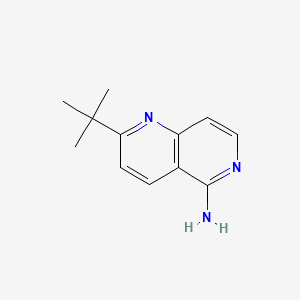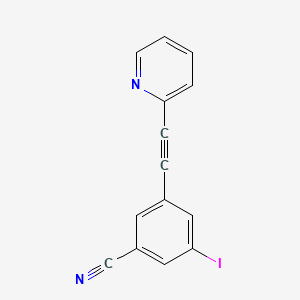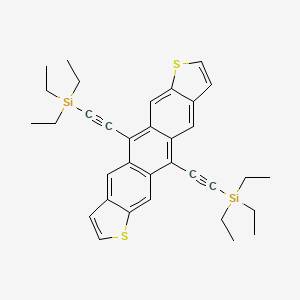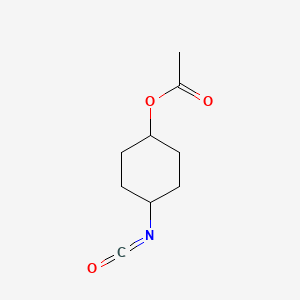
4-Acetoxycyclohexyl Isocyanate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetoxycyclohexyl Isocyanate is an organic compound with the molecular formula C9H13NO3 It is a derivative of cyclohexyl isocyanate, featuring an acetoxy group attached to the cyclohexyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Acetoxycyclohexyl Isocyanate can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with phosgene to form cyclohexyl isocyanate, followed by acetylation with acetic anhydride to introduce the acetoxy group. The reaction conditions typically include the use of an inert solvent such as dichloromethane and a base like pyridine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of isocyanates, including this compound, often relies on the phosgene process due to its efficiency. non-phosgene methods are being explored to mitigate the environmental and safety concerns associated with phosgene. These methods include the use of carbon monoxide and nitro-amino compounds to form carbamates, which are then thermally decomposed to yield isocyanates .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxycyclohexyl Isocyanate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid derivatives.
Alcoholysis: Reacts with alcohols to form urethanes.
Aminolysis: Reacts with amines to form ureas.
Cycloaddition: Participates in [4+1] cycloaddition reactions with electrophilic substrates.
Common Reagents and Conditions
Hydrolysis: Water, often catalyzed by acids or bases.
Alcoholysis: Alcohols such as methanol or ethanol, typically under mild conditions.
Aminolysis: Amines like methylamine or ethylamine, usually at room temperature.
Cycloaddition: Electrophilic substrates such as oxadienes or azadienes, often under thermal or catalytic conditions.
Major Products
Hydrolysis: Carbamic acids or their derivatives.
Alcoholysis: Urethanes.
Aminolysis: Ureas.
Cycloaddition: Heterocyclic compounds such as pyrroles and imidazoles.
Scientific Research Applications
4-Acetoxycyclohexyl Isocyanate has several scientific research applications:
Polymer Chemistry: Used in the synthesis of polyurethanes and other polymers.
Materials Science: Employed in the production of isocyanate-derived aerogels, which have applications in thermal and acoustic insulation, oil adsorption, and CO2 sequestration.
Biomedical Devices: Utilized in the development of shape-memory biomedical devices.
Catalysis: Acts as a precursor in the synthesis of catalysts and catalyst supports.
Mechanism of Action
The mechanism of action of 4-Acetoxycyclohexyl Isocyanate involves its reactivity with nucleophiles such as water, alcohols, and amines. The isocyanate group (N=C=O) is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of carbamates, urethanes, and ureas, depending on the nucleophile involved. The reaction typically proceeds through a concerted mechanism, where the nucleophile attacks the carbon atom of the isocyanate group, resulting in the formation of a new bond and the release of carbon dioxide .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl Isocyanate: Lacks the acetoxy group, making it less reactive in certain applications.
Phenyl Isocyanate: Contains a phenyl group instead of a cyclohexyl group, leading to different reactivity and applications.
Hexamethylene Diisocyanate: A diisocyanate with two isocyanate groups, used extensively in polyurethane production.
Uniqueness
4-Acetoxycyclohexyl Isocyanate is unique due to the presence of the acetoxy group, which enhances its reactivity and allows for the formation of more complex derivatives. This makes it particularly useful in the synthesis of specialized polymers and materials with unique properties.
Properties
IUPAC Name |
(4-isocyanatocyclohexyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3/c1-7(12)13-9-4-2-8(3-5-9)10-6-11/h8-9H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYMCLGPVKBTBPM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC(CC1)N=C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

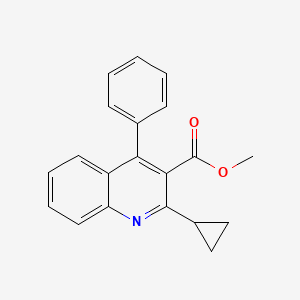
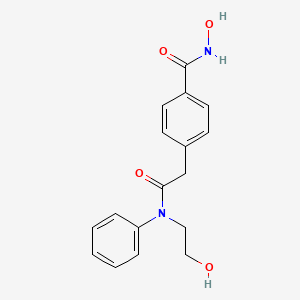
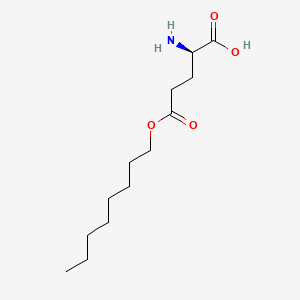
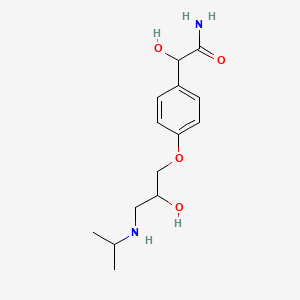
![(4-Fluoro-1-naphthalenyl)[1-(5-fluoropentyl)-1H-indol-3-yl]methanone](/img/structure/B565820.png)

